

Protocol for synthesizing K027 in a research laboratory setting

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Compound of Interest

Compound Name: K027

Cat. No.: B15577234

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Application Notes and Protocols: Synthesis of K027

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **K027**, also known as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. **K027** is a chalcone derivative with potential applications in various research fields. This protocol is intended for use in a research laboratory setting by qualified personnel.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **K027**.

Parameter	Value	Reference
Starting Material 1	3,5-dimethoxybenzaldehyde (2.5 mmol)	[1]
Starting Material 2	2-methoxyacetophenone (2 mmol)	[1]
Reagent	50% aqueous KOH solution (2 ml)	[1]
Solvent	Ethanol (30 ml)	[1]
Reaction Temperature	Room Temperature (after initial cooling)	[1]
Reaction Time	5 hours	[1]
Crude Product Yield	560 mg (94%)	[1]
Purification Method	Recrystallization from ethanol	[1]
Final Product Melting Point	353–355 K	[1]
Molecular Formula	C18H18O4	[1]
Molecular Weight	298.32 g/mol	[1]

Experimental Protocol: Claisen-Schmidt Condensation for K027 Synthesis

This protocol details the synthesis of **K027** via a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between 3,5-dimethoxybenzaldehyde and 2-methoxyacetophenone.

Materials and Reagents:

- 3,5-dimethoxybenzaldehyde
- 2-methoxyacetophenone

- Ethanol
- 50% aqueous Potassium Hydroxide (KOH) solution
- 3 N Hydrochloric Acid (HCl) solution
- Distilled water
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Beakers
- Buchner funnel and filter paper
- pH paper or pH meter
- Recrystallization apparatus

Procedure:

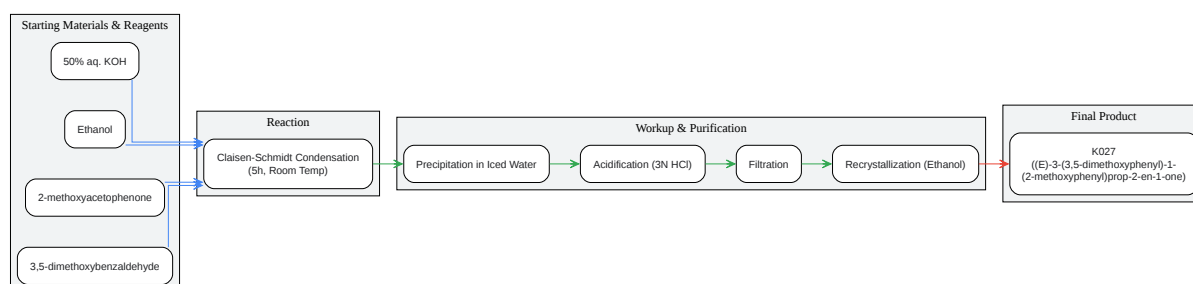
- Reaction Setup: In a round-bottom flask, dissolve 415 mg (2.5 mmol) of 3,5-dimethoxybenzaldehyde in 30 ml of ethanol.[\[1\]](#)
- Add 300 mg (2 mmol) of 2-methoxyacetophenone to the solution.[\[1\]](#)
- Place the flask in an ice bath to cool the reaction mixture to approximately 276 K.[\[1\]](#)
- Base Addition: While stirring, slowly add 2 ml of a 50% aqueous KOH solution to the cooled reaction mixture.[\[1\]](#)

- Reaction: Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.[\[1\]](#)
- Precipitation: After 5 hours, pour the reaction mixture into 50 ml of iced water.[\[1\]](#)
- Acidification: Acidify the mixture to a pH of 3 using a 3 N HCl solution. This will cause a precipitate to form.[\[1\]](#)
- Isolation of Crude Product: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with water.[\[1\]](#)
- The resulting crude solid should be approximately 560 mg, yielding a 94% crude yield.[\[1\]](#)
- Purification: Recrystallize the crude solid from ethanol to obtain pure single crystals of **K027**.[\[1\]](#)
- Drying and Characterization: Dry the purified crystals and determine the melting point, which is expected to be in the range of 353–355 K.[\[1\]](#)

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **K027**.

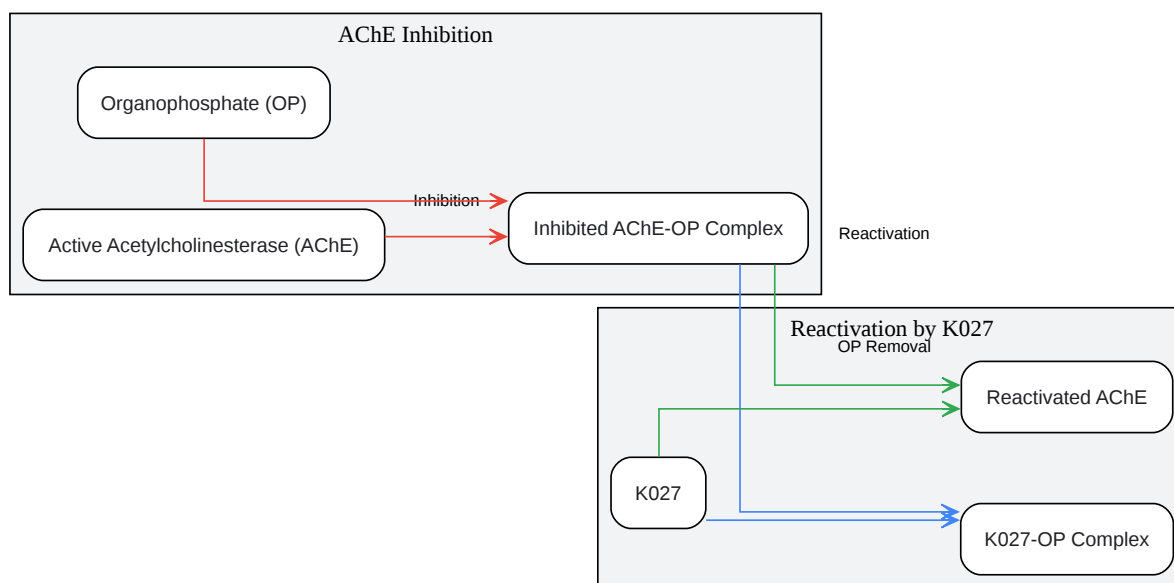


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Caption: Workflow for the synthesis of **K027**.

Mechanism of Action Context

While a classical signaling pathway has not been elucidated for **K027**, it has been identified as a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE).^[2] This suggests its primary biological activity is the restoration of AChE function after exposure to organophosphorus compounds. The diagram below provides a conceptual representation of this mechanism.



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References

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- 2. medchemexpress.com [medchemexpress.com]
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